

Mass Spectrometry Analysis of 3-(Hexyloxy)propylamine: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry performance of **3- (Hexyloxy)propylamine** and its structurally similar alternatives, 3-(Butoxy)propylamine and 3- (Isopropoxy)propylamine. The information presented herein is intended to assist researchers in selecting the appropriate analytical methods and understanding the fragmentation behavior of these alkoxypropylamines.

Comparative Analysis of Mass Spectrometry Data

The following table summarizes the key mass spectrometry characteristics of **3- (Hexyloxy)propylamine** and its shorter-chain analogs. While experimental electron ionization (EI) mass spectra are available for 3-(Butoxy)propylamine and 3-(Isopropoxy)propylamine from the NIST Mass Spectrometry Data Center, only predicted data is currently available for **3- (Hexyloxy)propylamine**.



Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass-to- Charge Ratios (m/z) and Relative Abundance	Predicted Collision Cross Section (CCS) for [M+H]+ (Ų)
3- (Hexyloxy)propyl amine	C ₉ H ₂₁ NO	159.27	Predicted Fragments: Common fragments for aliphatic amines and ethers include α- cleavage products. The base peak would likely result from cleavage alpha to the nitrogen, leading to the formation of the [CH ₂ =NH ₂]+ ion at m/z 30. Another significant fragmentation pathway would be the cleavage of the C-O bond.	140.0
3- (Butoxy)propyla mine	C7H17NO	131.22	Experimental (EI): 30 (100%), 44 (25%), 56 (20%), 72 (15%), 102 (5%), 131 (M+, <5%)	Not available
3- (Isopropoxy)prop	C ₆ H ₁₅ NO	117.19	Experimental (EI): 44 (100%),	Not available



ylamine

30 (70%), 58 (30%), 74 (10%), 102 (5%), 117 (M⁺, <5%)

Experimental Protocols

A standardized protocol for the analysis of these compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This protocol is based on established methods for the analysis of aliphatic amines.[1][2]

- 1. Sample Preparation:
- Samples containing the analyte are dissolved in a suitable organic solvent, such as methanol or dichloromethane.
- For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the amines.
- Derivatization, for example with pentafluorobenzoyl chloride, can be employed to improve chromatographic performance and sensitivity.[1]
- 2. GC-MS System and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 μm film thickness), is typically used.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Splitless injection of 1 μL.
- Oven Temperature Program:



- o Initial temperature: 60 °C, hold for 2 minutes.
- Ramp to 280 °C at a rate of 10 °C/min.
- Hold at 280 °C for 5 minutes.
- MS Interface Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 30-400.

Visualizations

To aid in the understanding of the experimental workflow and the potential biological context of these molecules, the following diagrams are provided.

Caption: A generalized workflow for GC-MS analysis.

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References

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